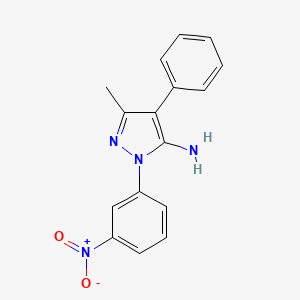
3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group, a nitrophenyl group, a phenyl group, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The 3-methyl, 1-(3-nitrophenyl), and 4-phenyl substitutions would be attached to this ring .Chemical Reactions Analysis
Pyrazole compounds, due to the presence of nitrogen atoms in the ring, can participate in various chemical reactions, especially those involving electrophilic substitution . The presence of the nitro group could make the compound more reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazole compounds are generally stable and have a high melting point .Wissenschaftliche Forschungsanwendungen
Square Planar Mononuclear Pd(II) Complexes
- Research shows that derivatives of 1H-pyrazole, similar to the compound , have been used to create unique square planar Pd(II) complexes. These complexes exhibit a helical twist and are significant for their structural uniqueness (Drew et al., 2007).
Hydrogen-bonded Structures in Isomeric Compounds
- Studies on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, a compound structurally related to 3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine, reveal complex hydrogen-bonded sheets and chains. This illustrates the compound's potential in forming diverse molecular architectures (Portilla et al., 2007).
Coordination Chemistry with Transition Metals
- Research on complexes formed with Co(II), Ni(II), and Cu(II) using similar azo-aminopyrazole ligands demonstrates the versatility of these compounds in coordination chemistry. This could imply potential applications in catalysis or materials science (Abdel-Ghani et al., 2015).
Structural Analysis through XRD and DFT Studies
- X-ray diffraction and DFT calculations on pyrazole derivatives, including those similar to the compound , have been conducted to understand their reactivity and structural properties. This research is crucial for developing new synthetic routes and understanding molecular behavior (Szlachcic et al., 2020).
Hydrogel Formation and Rheology
- Certain derivatives of 1H-pyrazol-5-ylamines, closely related to the compound , have been used to form hydrogels. The study of their rheological properties and morphology can lead to applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Frontier Molecular Orbital and Spectral Analysis
- Spectral and structural characteristics of conjugated pyrazoles have been studied, highlighting the influence of functional groups on their properties. This research aids in understanding the electronic structure and potential applications in dye and pigment chemistry (Ibnaouf et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(12-6-3-2-4-7-12)16(17)19(18-11)13-8-5-9-14(10-13)20(21)22/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSCINFGJHRCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

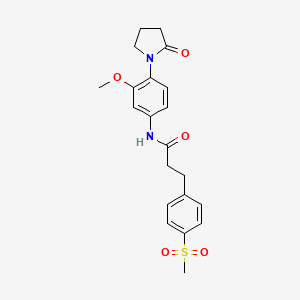
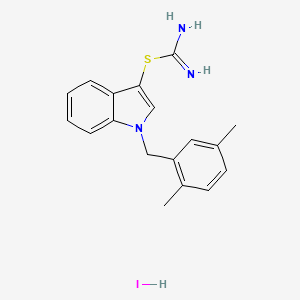
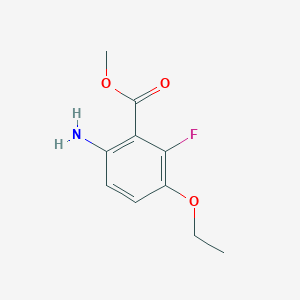


![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)
![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)
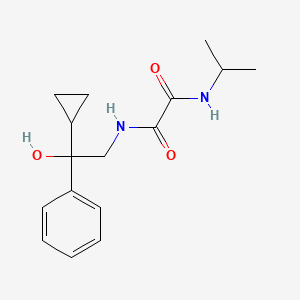
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)
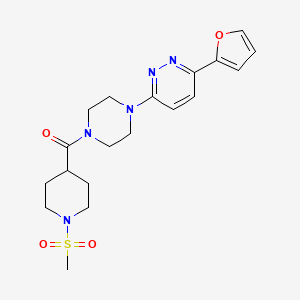
![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)